1-(4-(6-Chlorobenzo[d]thiazol-2-yl)piperazin-1-yl)-2-phenylethanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Benzothiazole derivatives are common structural units in pharmacological drugs and medicinal chemistry. They exhibit good biological activity and are used in various fields such as agrochemicals, industrial, and photographic sensitizers . They also have pharmaceutical and biological activities that include antimicrobial, antiretroviral, antifungal, anticancer, antidiabetic, anti-inflammatory, anti-Alzheimer, antihypertensive, antioxidant, and hepatoprotective activities .
Synthesis Analysis
The synthesis of benzothiazole derivatives often involves multi-step procedures. For example, a series of novel N-(benzo[d]thiazol-2-yl)-2-[phenyl(2-(piperidin-1-yl)ethylamino] benzamides were synthesized in good yield by coupling substituted 2-amino benzothiazoles with N-phenyl anthranilic acid .Molecular Structure Analysis
The structure of these compounds is usually analyzed based on IR, 1H NMR, 13C NMR, and mass spectral data .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of these compounds often require specific reagents and conditions. For instance, phosphorus oxychloride was necessary for a certain condensation, which activates the carbonyl group of aromatic acids and increases its electrophilicity to enhance the addition of triazole to it .Physical and Chemical Properties Analysis
The physical and chemical properties of these compounds are typically determined by elemental analysis and spectral data .Scientific Research Applications
Allosteric Enhancement of A1 Adenosine Receptor
Romagnoli et al. (2008) synthesized a series of derivatives related to the mentioned compound, evaluating them as allosteric enhancers of the A1 adenosine receptor. They found that the nature of substituents on the phenyl ring tethered to the piperazine significantly influences the allosteric enhancer activity, highlighting the potential of these compounds in modulating receptor responses Romagnoli et al., 2008.
Anticancer Activity
Turov (2020) reported on the anticancer activity of polyfunctional substituted 1,3-thiazoles, which share a structural motif with the compound of interest. Screening across various cancer cell lines revealed that derivatives with a piperazine substituent exhibited significant efficacy, suggesting their potential as cancer therapeutics Turov, 2020.
Anti-inflammatory and Analgesic Properties
Tozkoparan et al. (2004) synthesized derivatives bearing a resemblance to the compound , assessing their anti-inflammatory and analgesic activities. They discovered that certain derivatives showed potent activity, indicating the therapeutic potential of such compounds in pain and inflammation management Tozkoparan et al., 2004.
Eco-friendly Synthesis and Crystal Structure Analysis
Said et al. (2020) focused on an eco-friendly microwave-assisted synthesis of a compound structurally similar to 1-(4-(6-Chlorobenzo[d]thiazol-2-yl)piperazin-1-yl)-2-phenylethanone. They also conducted crystal structure and Hirshfeld Surface Analysis, providing insights into the compound's molecular conformation and intermolecular interactions Said et al., 2020.
Electrochemical Synthesis and Oxidation Studies
Amani and Nematollahi (2012) explored the electrochemical synthesis of arylthiobenzazoles, related to the target compound, through oxidation processes. Their study offers a novel approach to synthesizing such compounds, potentially opening new pathways for developing therapeutic agents Amani and Nematollahi, 2012.
Mechanism of Action
Target of Action
Similar compounds have been shown to targetcyclo-oxygenase (COX) enzymes . These enzymes, specifically COX-1 and COX-2, play a crucial role in the biosynthesis of prostaglandins, which are involved in inflammation and pain .
Mode of Action
This inhibition results in a decrease in the production of prostaglandins, thereby reducing inflammation and pain .
Biochemical Pathways
The compound likely affects the arachidonic acid pathway . This pathway involves the conversion of arachidonic acid to prostaglandins and leukotrienes, which is catalyzed by COX and 5-lipoxygenase pathways, respectively . By inhibiting COX enzymes, the compound can reduce the production of prostaglandins, leading to anti-inflammatory effects .
Pharmacokinetics
The compound’s drug likeness or “drugability” can be evaluated according to lipinski’s rule of five (ro5), which considers factors like molecular weight, hydrogen bond donors and acceptors, lipophilicity, and molar refractivity .
Result of Action
The inhibition of COX enzymes and the subsequent reduction in prostaglandin production can lead to significant anti-inflammatory and analgesic activities . This can result in a decrease in inflammation and pain at the sites where the compound is active .
Safety and Hazards
Future Directions
Properties
IUPAC Name |
1-[4-(6-chloro-1,3-benzothiazol-2-yl)piperazin-1-yl]-2-phenylethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18ClN3OS/c20-15-6-7-16-17(13-15)25-19(21-16)23-10-8-22(9-11-23)18(24)12-14-4-2-1-3-5-14/h1-7,13H,8-12H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FIPWKZUBZWRHJW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=NC3=C(S2)C=C(C=C3)Cl)C(=O)CC4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18ClN3OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.